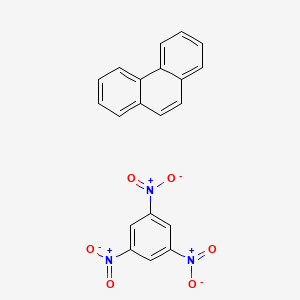
N-(4-chlorophenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)but-2-enamide: is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis from Amides: One common method involves the oxidative desaturation of amides.
Electrophilic Activation of Amides: Another method employs the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
Industrial Production Methods: Industrial production methods for N-(4-chlorophenyl)but-2-enamide typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative desaturation, converting amides to enamides.
Substitution: It can participate in substitution reactions, particularly involving the halogenated phenyl group.
Common Reagents and Conditions:
Oxidative Desaturation: Iron catalysts and oxidizing agents are commonly used.
Electrophilic Activation: LiHMDS and triflic anhydride are used for the direct synthesis of enamides.
Major Products Formed: The major products formed from these reactions include β-halogenated enamides and other substituted enamides, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)but-2-enamide is used as a versatile synthon in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound has been studied for its potential biological activities, including analgesic and antimicrobial properties . It is also of interest in the development of new pharmaceuticals due to its structural features.
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)but-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound’s enamide structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
N-(4-chlorophenyl)prop-2-enamide: This compound shares a similar structure but with a shorter carbon chain.
(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide: This compound has an additional methoxy group on the phenyl ring.
Substituted phenyl containing 1,3,4-oxadiazole-2-yl-but-2-enamides: These compounds have been studied for their anticonvulsant properties.
Uniqueness: N-(4-chlorophenyl)but-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its longer carbon chain compared to similar compounds may influence its physical properties and interactions in biological systems.
Properties
CAS No. |
6090-82-0 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
N-(4-chlorophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h2-7H,1H3,(H,12,13) |
InChI Key |
VFNMJEPPOGYBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


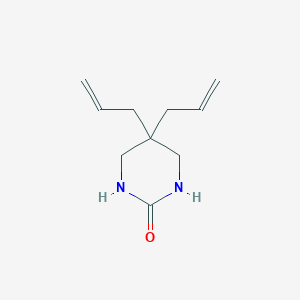

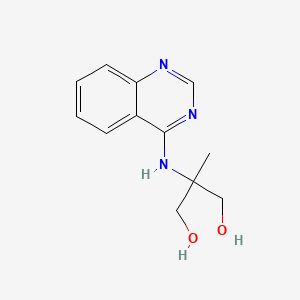
![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
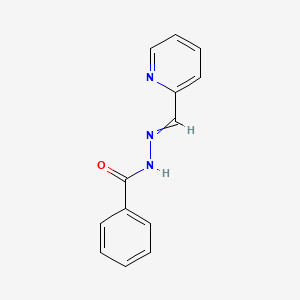
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
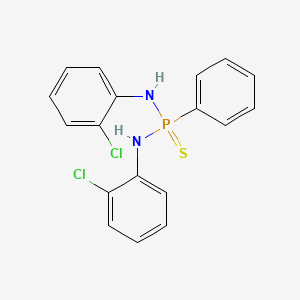

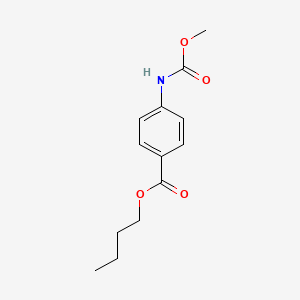
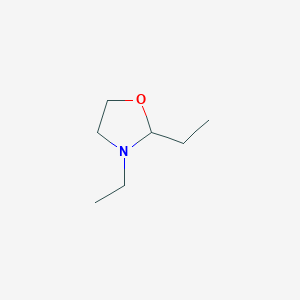
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
